7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(24)25)16-7-8-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDIEJWLCTIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Substitution with Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using isobutyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an anti-inflammatory and anti-cancer agent. Its structure allows for interactions with various biological targets:
- Anti-inflammatory Effects : Studies have shown that derivatives of quinoline compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapies .
Therapeutic Applications
- Cancer Treatment : The compound has been studied for its efficacy against multiple cancer cell lines, demonstrating the ability to inhibit cell proliferation and promote apoptosis.
- Inflammatory Diseases : Due to its anti-inflammatory properties, it may be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several quinoline derivatives, including this compound. The results indicated that this compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory mechanisms of quinoline derivatives, researchers found that the compound inhibited the NF-kB signaling pathway, which is crucial in the inflammatory response. This inhibition led to decreased levels of TNF-alpha and IL-6 in treated cells .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Alkoxy Group Modifications
- This compound shares the same molecular weight as the target but differs in alkoxy chain length .
- 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 590353-82-5) The smaller methoxy group (OCH₃) increases polarity, which may reduce membrane permeability compared to the isobutoxy analog .
Halogenated Phenyl Derivatives
- 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS: 725244-74-6, C₁₇H₁₁Cl₂NO₂, MW: 332.18) A chloro substituent on the phenyl ring introduces electron-withdrawing effects, which could enhance electrophilic interactions in biological systems. The lower molecular weight (332.18 vs. 355.81) reflects reduced steric bulk .
Hydroxyl-Substituted Phenyl
- 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5, C₁₆H₁₀ClNO₃, MW: 299.71) The hydroxyl group increases hydrophilicity, likely reducing logP compared to alkoxy-substituted analogs. The chlorine at position 8 instead of 7 may alter electronic distribution .
Heteroaromatic Ring Replacements
- The lower molecular weight (301.72) suggests reduced steric hindrance .
- 7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid (CAS: 777877-61-9, C₁₇H₁₄ClNO₂S, MW: 343.81) The thiophene ring’s sulfur atom provides distinct electronic properties, possibly improving metal-binding capacity. The ethyl group on thiophene adds moderate lipophilicity .
Positional Isomerism and Additional Substituents
- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 401604-07-7, C₁₇H₁₂ClNO₂, MW: 297.73) Chlorine at position 8 instead of 7 and a methylphenyl group at position 2 result in a simpler structure with lower molecular weight. This positional isomerism may affect biological target selectivity .
- 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 588711-30-2, C₁₉H₁₆ClNO₂, MW: 325.8) The ethylphenyl group provides a balance between lipophilicity and steric bulk, differing from the isobutoxy analog in electronic and spatial properties .
Structural and Property Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | logP (Est.) |
|---|---|---|---|---|---|
| 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | 865415-11-8 | C₂₀H₁₈ClNO₃ | 355.81 | 3-isobutoxyphenyl, Cl (C7), Me (C8) | ~4.2 |
| 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | 863185-11-9 | C₂₀H₁₈ClNO₃ | 355.81 | 3-propoxyphenyl | ~3.8 |
| 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid | 725244-74-6 | C₁₇H₁₁Cl₂NO₂ | 332.18 | 3-chlorophenyl | ~3.5 |
| 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | 725687-87-6 | C₁₆H₁₂ClNO₃ | 301.72 | 5-methylfuran | ~2.9 |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | 401604-07-7 | C₁₇H₁₂ClNO₂ | 297.73 | 4-methylphenyl, Cl (C8) | ~3.1 |
Implications of Structural Differences
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring may improve binding to electron-rich targets.
- Steric Factors : Bulky substituents like isobutoxy could hinder interactions with narrow binding pockets compared to smaller groups (e.g., methoxy).
Biological Activity
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 865415-11-8) is a quinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structure that may contribute to various therapeutic effects, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClNO3, with a molecular weight of approximately 369.84 g/mol. The compound contains a chloro group and an isobutoxyphenyl moiety, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Anticancer Activity
Similar quinoline derivatives have been investigated for their anticancer potential. They often exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The unique structural features of this compound may enhance its therapeutic profile compared to other quinolines, but detailed studies are required to elucidate its specific anticancer mechanisms.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antibacterial Screening | Evaluated against Gram-positive and Gram-negative bacteria | Preliminary results indicate potential activity; further validation needed |
| Cytotoxicity Assays | Tested on various cancer cell lines | Indicated cytotoxic effects; specific IC50 values not yet established |
| Mechanistic Studies | Investigated cellular pathways affected | Suggested interference with DNA replication; more detailed studies required |
The biological activity of this compound may involve several pathways:
- DNA Intercalation : Similar compounds often intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : Potential inhibition of topoisomerases or other critical enzymes involved in nucleic acid metabolism.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways, leading to cancer cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Chloroquine | Quinoline backbone | Established antimalarial drug |
| Quinine | Derived from cinchona tree | Natural product with historical significance |
| Mefloquine | Synthetic derivative | Used for malaria prophylaxis |
The unique substitution pattern in this compound may confer distinct biological properties that differentiate it from other quinolines .
Q & A
Q. What are the recommended synthetic routes and purification methods for 7-chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid?
Methodological Answer: Synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, substituted quinolines can be synthesized via Gould-Jacobs reactions using ethyl 3-(aryldiazenyl) precursors under reflux conditions . Key steps include:
- Substitution : Reacting chlorinated intermediates with isobutoxyphenyl groups under basic conditions (e.g., K₂CO₃/1,4-dioxane) to introduce the 3-isobutoxyphenyl moiety.
- Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH or other hydrolytic agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/ethanol) to isolate the final product.
Reference Table : Comparison of Related Quinoline Syntheses
| Compound | Key Reagents | Yield | Reference |
|---|---|---|---|
| Ethyl 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate | K₂CO₃, NaOH | 63.69% | |
| 8-Amino-7-(2-carboxy-phenylamino)-quinoline derivative | Sodium dithionite, K₂CO₃ | 73% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 8.77 ppm for H-2 in quinoline core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ at m/z 396.10097) .
- IR Spectroscopy : Peaks at 1719 cm⁻¹ (C=O stretch) and 1673 cm⁻¹ (quinoline ring vibrations) confirm functional groups .
Q. What safety protocols are advised for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with dry sand or chemical absorbents; avoid environmental release .
- Storage : Keep in sealed containers under dry, inert conditions (e.g., argon) .
Q. How are physicochemical properties (e.g., solubility, stability) determined?
Methodological Answer:
- Solubility : Tested in polar (DMSO, ethanol) and non-polar (hexane) solvents via UV-Vis spectroscopy.
- Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring .
- pKa : Determined using potentiometric titration or computational tools (e.g., MarvinSketch).
Advanced Research Questions
Q. How can mechanistic studies elucidate its bioactivity in target systems (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values against targets (e.g., HGF/c-Met kinase) using fluorescence polarization .
- DNA Adduct Analysis : LC-MS/MS detects covalent binding to DNA (e.g., adducts similar to 4-aminobiphenyl) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., quinoline binding to ATP pockets) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Q. What computational approaches optimize its pharmacokinetic profile?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., isobutoxy vs. chlorophenyl) with logP and bioavailability .
- ADMET Prediction : Use SwissADME to estimate absorption, CYP450 interactions, and toxicity .
- Docking Studies : AutoDock Vina evaluates binding affinity to therapeutic targets (e.g., c-Met kinase) .
Q. How can synthetic routes be optimized for scalability and yield?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl groups .
- Flow Chemistry : Improve reaction efficiency using continuous flow systems for high-temperature steps .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
